6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrimidines and chlorophenyl compounds can interact with a variety of biological targets. For instance, pyrimidines are essential components of nucleic acids (DNA and RNA), and they can interact with enzymes involved in nucleic acid metabolism . Chlorophenyl compounds, on the other hand, are often used in medicinal chemistry due to their ability to bind to various proteins and receptors .
Mode of action
The mode of action of a specific compound depends on its structure and the target it interacts with. Pyrimidines, for example, can inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation . Chlorophenyl compounds can act as agonists or antagonists of various receptors, modulating their activity .
Biochemical pathways
The biochemical pathways affected by a compound depend on its targets. Pyrimidines, for instance, are involved in nucleotide metabolism, while chlorophenyl compounds can affect various signaling pathways depending on the receptors they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrimidines and chlorophenyl compounds, due to their aromatic nature, are likely to be well absorbed and distributed throughout the body. Their metabolism and excretion would depend on the specific substituents present in the molecule .
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For instance, if a pyrimidine compound inhibits an enzyme involved in DNA synthesis, it could result in decreased cell proliferation .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of a compound can be affected by the pH of its environment, as pH can influence the ionization state of the compound, which in turn can affect its ability to interact with its targets .
Properties
IUPAC Name |
6-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWXZJKGSRBSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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